molecular formula C20H20O6 B1243587 Bolusanthol B

Bolusanthol B

Cat. No.: B1243587
M. Wt: 356.4 g/mol
InChI Key: HCLPXVZSJXUHTK-UHFFFAOYSA-N
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Description

Bolusanthol B is a prenylated isoflavanone first isolated from Bolusanthus speciosus (Fabaceae) and later identified in Patrinia villosa (Caprifoliaceae) . Structurally, it is characterized by hydroxyl groups at positions 5, 7, 3', and 4', along with a γ,γ-dimethylallyl (prenyl) substitution at position 5' (Fig. 1) . For instance, network pharmacology studies highlight its role in targeting colorectal cancer (CRC) via interactions with AKT1 and EGFR, demonstrating strong binding affinities (e.g., −10.2 kcal/mol for AKT1) . Additionally, it has been isolated using advanced techniques like high-speed counter-current chromatography (HSCCC) with high purity (96.8%) .

Properties

Molecular Formula

C20H20O6

Molecular Weight

356.4 g/mol

IUPAC Name

3-[3,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one

InChI

InChI=1S/C20H20O6/c1-10(2)3-4-11-5-12(6-16(23)19(11)24)14-9-26-17-8-13(21)7-15(22)18(17)20(14)25/h3,5-8,14,21-24H,4,9H2,1-2H3

InChI Key

HCLPXVZSJXUHTK-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1=C(C(=CC(=C1)C2COC3=CC(=CC(=C3C2=O)O)O)O)O)C

Synonyms

5,7,3',4'-tetrahydroxy-5'-gamma,gamma-dimethylallyl-isoflavanone
5,7,3',4'-tetrahydroxy-5'-gamma,gamma-dimethylallylisoflavanone
bolusanthol B

Origin of Product

United States

Comparison with Similar Compounds

Bolusanthol B shares structural and functional similarities with other flavonoids and prenylated isoflavanones. Below is a systematic comparison:

Structural Comparison
Compound Core Structure Substituents Source Plant Reference
This compound Isoflavanone 5,7,3',4'-OH; 5'-prenyl B. speciosus, P. villosa
Bolusanthol C Isoflavanone 5,7,4'-OH; 6,3'-di-prenyl B. speciosus
Bolusanthol D Flavonoid Not fully characterized Millettia pendula
Orotinin Dihydroflavonol 5,7,2',6'-OH; 6,8-di-prenyl P. villosa
Acacetin Flavone 5,7-OH; 4'-OCH₃ Herba Patriniae
Quercetin Flavonol 3,5,7,3',4'-OH Widely distributed

Key Structural Insights :

  • Prenylation : this compound and C differ in prenyl group positions, which may influence their solubility and bioactivity. The 5'-prenyl in this compound enhances hydrophobic interactions with protein targets like AKT1 .
  • Hydroxylation : Compared to quercetin (five hydroxyl groups), this compound’s four hydroxyls may reduce its antioxidant capacity but improve specificity for cancer-related targets .
Pharmacological Activity Comparison
Compound Key Targets Binding Energy (kcal/mol) Biological Activity Reference
This compound AKT1, EGFR −10.2 (AKT1) Anti-CRC, apoptosis induction
Acacetin AKT1, TNF −9.2 (AKT1) Anti-CRC, anti-inflammatory
Luteolin AKT1, TNF −9.5 (AKT1) Antioxidant, anti-CRC
Quercetin AKT1, PTGS2 −9.1 (AKT1) Antioxidant, anti-CRC
Orotinin Underexplored N/A Antioxidant (in vitro)

Functional Insights :

  • Anti-CRC Efficacy : this compound exhibits superior binding to AKT1 compared to acacetin and quercetin, suggesting stronger inhibition of PI3K/Akt signaling, a key pathway in CRC progression .
  • Synergistic Effects : In Herba Patriniae formulations, this compound synergizes with quercetin and luteolin to modulate multiple CRC targets (e.g., EGFR, TNF), enhancing therapeutic breadth .
Extraction and Purity
Compound Extraction Method Purity (%) Solvent System (HSCCC) Reference
This compound HSCCC 96.8 n-hexane–ethyl acetate–methanol–water (10:11:11:8)
Orotinin Silica gel chromatography >95 Ethyl acetate–methanol gradients
Acacetin Preparative HPLC >98 Methanol–water

Technical Notes:

  • This compound’s isolation via HSCCC achieves high purity efficiently (<5 hours), making it scalable for pharmacological studies .
  • Its lower purity (96.8%) compared to acacetin (>98%) may reflect challenges in separating prenylated analogs during extraction .

Q & A

Q. How can researchers integrate conflicting data from this compound’s antioxidant vs. pro-oxidant effects?

  • Answer : Conduct redox potential measurements (cyclic voltammetry) and assess ROS generation under varying oxygen tensions. Use fluorescent probes (e.g., DCFH-DA) to quantify intracellular ROS temporally. Compare results across cell types with differing antioxidant capacities (e.g., Nrf2 knockout models) .

Methodological Considerations

  • Data Contradiction Analysis : Apply triangulation by cross-validating results with multiple techniques (e.g., biochemical assays, imaging, in silico docking). Use systematic reviews to contextualize findings within existing literature .
  • Experimental Reproducibility : Pre-register protocols on platforms like Open Science Framework and share raw data in repositories (e.g., Zenodo) to enable independent verification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bolusanthol B
Reactant of Route 2
Bolusanthol B

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